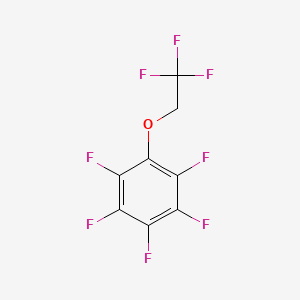

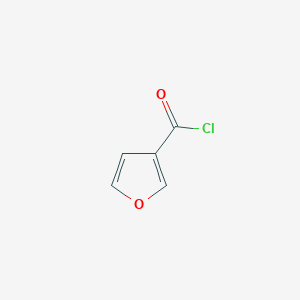

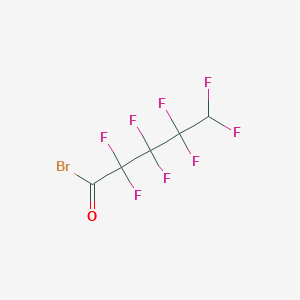

![molecular formula C15H20N2O3 B1305892 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one CAS No. 333419-45-7](/img/structure/B1305892.png)

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one is a derivative of the quinolin-2-one family, which includes various bioactive molecules. These molecules have been isolated from fungal strains such as Penicillium and Aspergillus and exhibit properties such as insecticidal and anthelmintic activities . The structure of this compound suggests potential biological activity, which could be explored for various pharmaceutical applications.

Synthesis Analysis

The synthesis of quinolin-2-one derivatives typically involves the formation of the quinoline core followed by functionalization at appropriate positions. For instance, the synthesis of a 6-propenyl-substituted intermediate for quinolin-2-ones was achieved through a Wittig olefination and a Heck-Matsuda arylation, followed by a selective Fe(0)-mediated reductive cyclization . Similarly, the synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles was performed using a Friedländer condensation reaction catalyzed by sodium ethoxide . These methods could potentially be adapted for the synthesis of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one by modifying the starting materials and reaction conditions to introduce the ethoxy and hydroxy-propylamino-methyl groups.

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the quinoline core, which can be further modified with various substituents. The crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, revealed a six-membered ring adopting a boat conformation . This information can be useful in predicting the conformation and reactivity of the 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one molecule.

Chemical Reactions Analysis

Quinolin-2-one derivatives can undergo various chemical reactions, including cyclization and functional group transformations. For example, the alkaline hydrolysis of a 4-(4-ethoxycarbonylphenylamino)quinoline afforded a carboxyphenylamino derivative . This type of reaction could be relevant for further functionalization of the 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's acidity, basicity, and solubility. The presence of the ethoxy group in the compound of interest could increase its lipophilicity, potentially affecting its pharmacokinetic properties. The hydroxy-propylamino-methyl group could contribute to the molecule's solubility in water and its potential for interaction with biological targets .

Propriétés

IUPAC Name |

6-ethoxy-3-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-13-4-5-14-11(9-13)8-12(15(19)17-14)10-16-6-3-7-18/h4-5,8-9,16,18H,2-3,6-7,10H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKFIXQQXFZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)